OZ-439

Description

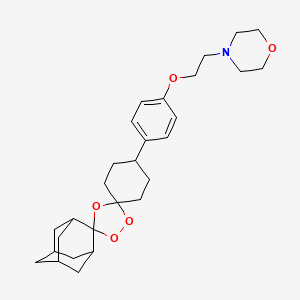

Structure

3D Structure

Properties

InChI |

InChI=1S/C28H39NO5/c1-3-26(31-14-11-29-9-12-30-13-10-29)4-2-22(1)23-5-7-27(8-6-23)32-28(34-33-27)24-16-20-15-21(18-24)19-25(28)17-20/h1-4,20-21,23-25H,5-19H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLCNVWUKICLURR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C3=CC=C(C=C3)OCCN4CCOCC4)OC5(C6CC7CC(C6)CC5C7)OO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029939-86-3 | |

| Record name | Artefenomel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029939863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artefenomel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11809 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ARTEFENOMEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIK029813G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mechanistic & Pharmacodynamic Profile of OZ-439 (Artefenomel) in Plasmodium falciparum

[1][2][3][4]

Executive Summary: The Synthetic Ozonide Advantage

OZ-439 (Artefenomel) represents a paradigm shift in antimalarial endoperoxide design.[1] Unlike semi-synthetic artemisinins (e.g., artesunate, dihydroartemisinin) which are derived from plant extracts and suffer from rapid metabolic clearance (

Its core innovation lies in the steric and electronic stabilization of the pharmacophoric peroxide bond. This structural engineering protects the molecule from premature degradation in the bloodstream while retaining high reactivity towards ferrous iron (

Chemical Architecture & Mechanism of Action

The Activation Trigger: Heme-Mediated Radical Generation

The mechanism of action (MoA) of this compound is a "Trojan Horse" strategy dependent on the parasite's hemoglobin digestion.

-

Uptake: The parasite endocytoses host hemoglobin into its acidic food vacuole.

-

Digestion: Proteolysis releases free heme (Fe

-protoporphyrin IX). -

Activation: The endoperoxide bridge of this compound docks with the Fe

center of the heme. -

Homolytic Cleavage: The iron transfers an electron to the peroxide bond, causing homolytic cleavage.

-

Radical Cascade: This generates highly reactive oxygen-centered radicals, which rapidly rearrange into lethal carbon-centered radicals.

The "Warhead" Effect: Alkylation & Proteome Collapse

Unlike drugs that target a single enzyme (e.g., DSM265 targeting DHODH), this compound acts as a promiscuous alkylating agent. The carbon-centered radicals attack nearby biological macromolecules:

-

Heme Alkylation: The drug covalently binds to heme, preventing its detoxification into hemozoin. This leads to a buildup of toxic heme species and reactive oxygen species (ROS).

-

Protein Alkylation: The radicals alkylate a wide spectrum of parasite proteins (e.g., transporters, metabolic enzymes), causing widespread unfolding and loss of function.

-

ER Stress: The accumulation of damaged proteins overwhelms the parasite's proteasome and unfolded protein response (UPR), triggering cell death.

Visualization: The Activation Pathway

Figure 1: The molecular cascade of this compound activation. The drug remains inert until it encounters ferrous iron released during hemoglobin digestion.

Pharmacokinetics & The K13 Resistance Paradigm[4]

The Challenge: K13-Mediated Dormancy

Artemisinin resistance, driven by mutations in the Kelch13 (K13) propeller domain (e.g., C580Y), functions via a dormancy mechanism. When exposed to artemisinins, ring-stage parasites enter a quiescent state (growth arrest) for up to 72 hours. Since standard artemisinins (DHA) are cleared from the body in <2 hours, the drug disappears before the parasites "wake up," leading to recrudescence.

The Solution: "Covering the Wake"

This compound does not prevent dormancy; rather, it outwaits it. Its extended half-life ensures that lethal drug concentrations persist in the blood for days. When the resistant parasites eventually exit dormancy and resume metabolic activity (hemoglobin digestion), this compound is still present to activate and kill them.

Visualization: PK/PD Relationship

Figure 2: Comparative pharmacodynamics. This compound remains at therapeutic levels when resistant parasites exit the dormant state.

Experimental Protocols

Protocol A: Modified Ring-Stage Survival Assay (Extended Exposure)

Purpose: To validate activity against K13-mutant (artemisinin-resistant) isolates.[2] Standard RSA (6h pulse) is insufficient for this compound due to its slow elimination profile.

Reagents:

-

Culture medium: RPMI 1640 + 0.5% Albumax II.

-

Synchronization: 5% Sorbitol.

-

Compound: this compound (dissolved in DMSO).

Workflow:

-

Synchronization: Synchronize P. falciparum cultures to the 0–3 hour post-invasion ring stage using 5% sorbitol.

-

Plating: Dilute parasites to 0.5% parasitemia and 2% hematocrit in a 96-well plate.

-

Drug Pulse (The Critical Step):

-

Control: DMSO only.

-

Standard RSA (Comparison): 700 nM DHA for 6 hours , then wash.

-

This compound Condition: Incubate with 700 nM (or clinically relevant concentration ~100 ng/mL) for 48 hours .

-

Note: The 48h pulse mimics the in vivo persistence of this compound.

-

-

Wash: After the respective pulse times, wash cells 3x with RPMI to remove the drug.

-

Recovery: Resuspend in drug-free medium and incubate for a total of 72 hours (from time zero).

-

Readout: Assess survival via flow cytometry (SYBR Green I / MitoTracker) or microscopy.

-

Calculation:

Interpretation: <1% survival indicates efficacy against resistant strains.

Protocol B: Heme Fractionation Assay

Purpose: To confirm the mechanism of heme alkylation.

-

Incubation: Incubate trophozoite-stage parasites with this compound (10x IC50) for 12 hours.

-

Lysis: Lyse parasites with saponin to isolate the parasite pellet.

-

Fractionation:

-

Dissolve pellet in 2.5% SDS (solubilizes free heme and hemoglobin).

-

Centrifuge to pellet hemozoin (insoluble).

-

Treat supernatant with Pyridine/NaOH (converts heme to hemochromogen).

-

-

Quantification: Measure absorbance at 405 nm.

-

Result: A decrease in hemozoin formation and an increase in "non-hemozoin" heme adducts compared to control confirms inhibition of heme detoxification.

Data Summary: this compound vs. Dihydroartemisinin (DHA)[7]

| Feature | Dihydroartemisinin (DHA) | This compound (Artefenomel) |

| Chemical Class | Semi-synthetic Artemisinin | Synthetic 1,2,4-Trioxolane |

| Half-Life ( | ~0.8 – 1.0 hour | 46 – 62 hours |

| Mechanism | Radical alkylation (Heme/Proteins) | Radical alkylation (Heme/Proteins) |

| K13 Activity | Vulnerable to dormancy (Recrudescence) | Effective (Covers dormancy window) |

| Dosing Potential | 3-day regimen (multiple doses) | Single-dose cure potential (Combination) |

| Metabolism | Rapid Glucuronidation (UGT) | Low clearance, stable |

References

-

Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria.[3][4] PNAS.

-

Moehrle, J. J., et al. (2013). First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials.[3] British Journal of Clinical Pharmacology.[5]

-

Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial.[1][6] The Lancet Infectious Diseases.

-

Witkowski, B., et al. (2013). Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies. The Lancet Infectious Diseases.

-

Rosenthal, M. R., & Ng, C. L. (2021). A Mutation in the β2 Proteasome Subunit Sensitizes Cam3.II K13C580Y Parasites to DHA and OZ439.[7] ACS Infectious Diseases.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anti‑malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring‑stage survival assay | Medicines for Malaria Venture [mmv.org]

- 3. pnas.org [pnas.org]

- 4. Encapsulation of OZ439 into Nanoparticles for Supersaturated Drug Release in Oral Malaria Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Proteasome Mutation Sensitizes P. falciparum Cam3.II K13C580Y Parasites to DHA and OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Proteasome Mutation Sensitizes P. falciparum Cam3.II K13C580Y Parasites to DHA and OZ439 - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: The Pharmacological & Activity Profile of OZ-439 (Artefenomel)

Executive Summary & Chemical Architecture

OZ-439 (Artefenomel) represents a paradigm shift in antimalarial chemotherapy, moving from semi-synthetic artemisinin derivatives (ARTs) to fully synthetic 1,2,4-trioxolanes (ozonides). While it shares the endoperoxide pharmacophore essential for antimalarial activity, its design addresses the critical pharmacological liability of artemisinins: metabolic instability.

Unlike artesunate or dihydroartemisinin (DHA), which possess elimination half-lives of <1 hour in humans, this compound exhibits a multiphasic elimination profile with a terminal half-life of 46–62 hours . This structural stability allows for a "single-dose cure" potential, maintaining parasiticidal concentrations long enough to cover the entire erythrocytic cycle of Plasmodium falciparum, including the delayed-clearance phenotype associated with Kelch13 (K13) mutations.

Chemical Structure[1]

-

Class: Synthetic Ozonide (1,2,4-trioxolane).[1]

-

Key Moiety: The peroxide bond (O-O) within the trioxolane ring is sterically protected to prevent degradation by ferrous iron in the bloodstream, yet remains accessible for activation within the parasite's digestive vacuole.

Mechanism of Action (MoA): The Iron-Activation Cascade

The MoA of this compound is a "suicide activation" event triggered by the parasite's hemoglobin digestion. The drug remains inert until it encounters ferrous iron (Fe²⁺) released during heme detoxification.

The Alkylation Hypothesis[2]

-

Activation: Fe(II)-heme cleaves the endoperoxide bridge.

-

Radicalization: This generates an unstable O-centered radical, which rearranges into a lethal C-centered radical.

-

Targeting: These radicals alkylate heme (preventing hemozoin formation) and promiscuously alkylate parasitic proteins (e.g., PfATP6, PfPI3K), causing catastrophic oxidative stress and membrane depolarization.

Figure 1: The reductive activation pathway of this compound within the Plasmodium digestive vacuole.

Spectrum of Activity[3][4]

This compound is a blood-schizontocide with a distinct stage-specificity profile. It is highly potent against asexual stages but, unlike methylene blue or 8-aminoquinolines, it lacks potent activity against mature Stage V gametocytes.

Quantitative Activity Profile (In Vitro)

| Target Stage | Strain / Isolate | IC50 (nM) | Activity Interpretation |

| Asexual (Rings/Trophs) | Pf 3D7 (Sensitive) | 2.0 – 5.0 | Highly Potent |

| Asexual (Rings/Trophs) | Pf Dd2 (MDR1 mutant) | 2.0 – 6.0 | No Cross-Resistance |

| Asexual (Rings/Trophs) | Pf Cam3.II (K13 C580Y) | 2.5 – 8.0 | Retained Potency |

| Asexual | P. vivax (Clinical Isolates) | < 10.0 | Highly Potent |

| Sexual (Early) | Gametocytes (Stage I-III) | ~10 – 20 | Moderate Activity |

| Sexual (Late) | Gametocytes (Stage V) | > 2000 | Inactive (Non-transmission blocking) |

Critical Note on Resistance: While the IC50 of this compound against K13 mutants (artemisinin-resistant) appears similar to wild-type, IC50 assays measure growth inhibition over 72h. They do not capture the "ring-stage survival" phenotype. However, this compound is effective in vivo against these strains primarily because its long half-life maintains lethal concentrations beyond the dormant recovery period of the resistant parasites.

Experimental Protocols

Protocol A: Ring-stage Survival Assay (RSA) – Modified for this compound

Purpose: To assess the efficacy of this compound against artemisinin-resistant isolates (K13 mutants). Unlike standard DHA RSAs (6h pulse), this compound testing often mimics its in vivo exposure profile.

Reagents:

-

Culture Medium: RPMI 1640 + 0.5% Albumax II.

-

Synchronization: 5% D-Sorbitol.

-

Drug: this compound stock (10 mM in DMSO).

Workflow:

-

Synchronization: Perform two rounds of sorbitol synchronization 44 hours apart to obtain tight 0–3 hour post-invasion rings.

-

Plating: Dilute culture to 0.5% parasitemia and 2% hematocrit in 96-well plates.

-

Drug Pulse (The Critical Variance):

-

Standard RSA: Pulse with 700 nM DHA for 6 hours.

-

This compound Extended Assay: Incubate with 20 ng/mL (~50 nM) for 48 hours . This mimics the exposure achievable in humans (approx 5x IC90 maintained for 2 days).

-

-

Wash: Remove drug medium. Wash pellets 3x with RPMI to ensure complete drug removal.

-

Outgrowth: Resuspend in drug-free medium and incubate for a further 66 hours (total 72h from start).

-

Readout: Assess survival using flow cytometry (SYBR Green I / MitoTracker) or microscopy.

-

Calculation: Survival Rate % = (Parasitemia in Drug Treated / Parasitemia in DMSO Control) × 100.

-

Figure 2: Modified RSA workflow reflecting the pharmacokinetic exposure of this compound.

Protocol B: Standard Membrane Feeding Assay (SMFA)

Purpose: To verify transmission-blocking activity (or lack thereof).[2][3]

-

Gametocyte Culture: Induce gametocytogenesis in Pf NF54 strains. Maintain for 14–16 days until Stage V gametocytes are dominant (>90%).

-

Drug Treatment: Incubate mature gametocytes with this compound (at Cmax concentrations, e.g., 1000 nM) for 24 hours prior to feeding.

-

Mosquito Feed: Mix gametocyte culture with fresh erythrocytes and human serum. Feed to starved Anopheles stephensi via membrane feeders.[4]

-

Dissection: Dissect mosquito midguts 7–9 days post-feeding.

-

Scoring: Stain with mercurochrome and count oocysts.[4]

-

Expected Result for this compound: No significant reduction in oocyst intensity compared to control (confirming lack of Stage V activity).

-

Pharmacokinetics & Clinical Translation

The scientific value of this compound lies in its Pharmacokinetic/Pharmacodynamic (PK/PD) bridge .

-

The Problem: Artemisinin resistance is defined by a delayed clearance phenotype. Short-acting ARTs (t1/2 ~1h) are eliminated before the "dormant" resistant rings wake up, leading to recrudescence.

-

The this compound Solution:

Diagram: The PK/PD Advantage

Figure 3: Comparative logic of Artemisinin vs. This compound against resistant phenotypes.

References

-

Charman, S. A., et al. (2011). Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria.[1][7][8] Proceedings of the National Academy of Sciences, 108(11), 4400-4405. [Link]

-

Phyo, A. P., et al. (2016). Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial.[5][6][7] The Lancet Infectious Diseases, 16(1), 61-69. [Link]

-

Witkowski, B., et al. (2013). Novel phenotypic assays for the detection of artemisinin-resistant Plasmodium falciparum malaria in Cambodia: in-vitro and ex-vivo drug-response studies. The Lancet Infectious Diseases, 13(12), 1043-1049. [Link]

-

Plouffe, D. M., et al. (2016).[9] High-throughput assay for the identification of chemical inhibitors of Plasmodium falciparum transmission. Malaria Journal, 15, 1-13. (Reference for gametocyte stage V inactivity). [Link]

-

Medicines for Malaria Venture (MMV). (2020). Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay. [Link]

Sources

- 1. Artefenomel (OZ439)|Antimalarial Research Compound [benchchem.com]

- 2. An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Streamlined and Robust Stage-Specific Profiling of Gametocytocidal Compounds Against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Activity of OZ439 (Artefenomel) Against Malaria Parasites

Audience: Researchers, scientists, and drug development professionals in parasitology and infectious diseases.

Foreword: The emergence and spread of artemisinin-resistant Plasmodium falciparum threaten global malaria control and elimination efforts. This necessitates the development of novel antimalarials with distinct or resilient mechanisms of action. OZ439, also known as artefenomel, is a next-generation synthetic ozonide developed as a potential single-dose cure for malaria.[1] Its design retains the essential peroxide pharmacophore of artemisinins while exhibiting a significantly improved pharmacokinetic profile, a critical attribute for effective malaria treatment.[2][3][4] This guide provides a comprehensive technical overview of the in vitro activity of OZ439, detailing its mechanism of action, spectrum of activity, and the state-of-the-art methodologies used for its evaluation.

Molecular Mechanism of Action: Heme-Activated Cytotoxicity

The antimalarial activity of OZ439, like other peroxide-containing antimalarials, is contingent upon its activation within the parasite. The prevailing and most widely accepted model posits that this activation is mediated by ferrous iron (Fe(II)), which is abundantly available within the parasite's digestive vacuole in the form of free heme released during hemoglobin degradation.[1][5][6]

The core of this mechanism involves the following sequence:

-

Heme-Mediated Activation: The 1,2,4-trioxolane ring of OZ439 undergoes reductive cleavage upon interaction with Fe(II)-heme.[1][5] This reaction is a critical initiating step, as the parent compound is relatively stable.

-

Generation of Cytotoxic Radicals: This cleavage event generates highly reactive carbon-centered radicals.[5][6]

-

Indiscriminate Alkylation: These radical species are the primary effectors of parasite killing. They proceed to alkylate a multitude of essential parasite biomolecules, including proteins and potentially heme itself, leading to widespread cellular damage and disruption of critical pathways.[5][6][7] Recent evidence also points to the disruption of the parasite's mitochondrial function and proteostatic stress response.[8][9]

This multi-target mechanism of action is a hallmark of peroxide antimalarials and is believed to contribute to their rapid parasiticidal effects and the high barrier to the development of resistance.

Caption: Proposed mechanism of action for OZ439.

In Vitro Potency and Spectrum of Activity

OZ439 demonstrates potent, fast-acting, and broad-stage parasiticidal activity in vitro. Its efficacy has been consistently demonstrated across a wide range of laboratory-adapted strains and clinical isolates of P. falciparum.

Key Performance Attributes:

-

High Potency: OZ439 exhibits IC₅₀ values (the concentration required for 50% parasite growth inhibition) that are comparable to clinically used artemisinin derivatives, typically in the low nanomolar or nanogram-per-milliliter range.[1][4]

-

Broad Stage-Specificity: Unlike many antimalarials that target specific developmental phases, OZ439 is active against all asexual erythrocytic stages of P. falciparum, including early ring stages, trophozoites, and schizonts.[1][4] This is a crucial feature for rapid parasite clearance.

-

Activity Against Resistant Strains: A pivotal advantage of OZ439 is its retained efficacy against artemisinin-resistant parasite lines, including those carrying validated mutations in the Kelch13 (K13) propeller domain.[2][3][10] In vitro studies, such as the Ring-Stage Survival Assay (RSA), confirm that OZ439 is highly effective against K13-mutant parasites where artemisinin derivatives show reduced activity.[3][11][12]

Comparative In Vitro Efficacy (IC₅₀) Data

The following table summarizes representative IC₅₀ values for OZ439 against various P. falciparum strains, highlighting its consistent potency.

| Compound | P. falciparum Strain | Resistance Profile | Stage | IC₅₀ (ng/mL) | Reference |

| OZ439 | K1 | Chloroquine-Resistant | Asexual | 0.43 - 3.3 | [1] |

| OZ439 | NF54 | Chloroquine-Sensitive | Asexual | 0.43 - 3.3 | [1] |

| OZ439 | NF54 | Chloroquine-Sensitive | Rings | 1.9 | [1] |

| OZ439 | NF54 | Chloroquine-Sensitive | Trophozoites | 3.0 | [1] |

| OZ439 | NF54 | Chloroquine-Sensitive | Schizonts | 2.8 | [1] |

| OZ439 | Cam3.IR539T | Artemisinin-Resistant | Rings | Highly Effective* | [2][3] |

*In Ring-Stage Survival Assays, OZ439 showed a >18-fold increase in potency compared to Dihydroartemisinin (DHA) at 700 nM, with survival rates near zero.[2][3]

Methodologies for In Vitro Assessment

Standardized and reproducible in vitro assays are the cornerstone of antimalarial drug discovery and development.[13][14][15] They provide the foundational data for lead optimization, mechanism of action studies, and resistance monitoring.

Sources

- 1. pnas.org [pnas.org]

- 2. d-nb.info [d-nb.info]

- 3. In vitro activity of anti-malarial ozonides against an artemisinin-resistant isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing the pharmacological interaction of the antimalarial combination artefenomel-piperaquine in healthy volunteers with induced blood-stage Plasmodium falciparum to predict efficacy in patients with malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is Artefenomel Mesylate used for? [synapse.patsnap.com]

- 9. artefenomel | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Anti‑malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring‑stage survival assay | Medicines for Malaria Venture [mmv.org]

- 11. Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assessment of drug resistance in Plasmodium falciparum in five States of India - PMC [pmc.ncbi.nlm.nih.gov]

OZ-439 (Artefenomel): Technical Guide to Single-Dose Malaria Therapeutics

Executive Summary

OZ-439 (Artefenomel) represents a paradigm shift in antimalarial pharmacochemistry.[1] Unlike semi-synthetic artemisinins (ARTs) which suffer from rapid elimination (

This guide analyzes the molecular engineering, pharmacokinetic (PK) advantages, and the rigorous experimental protocols used to validate this compound, serving as a blueprint for next-generation antimalarial development.[1][2]

Part 1: Molecular Architecture & Mechanism of Action

The 1,2,4-Trioxolane Pharmacophore

The structural vulnerability of artemisinin lies in its lactone ring and susceptibility to rapid hepatic metabolism (CYP3A4) and acid-catalyzed degradation.[1] this compound circumvents this via a fully synthetic dispiro-1,2,4-trioxolane scaffold.[1][2]

-

Steric Protection: The peroxide bridge is sterically shielded by an adamantane moiety on one side and a substituted cyclohexane on the other. This prevents premature reductive cleavage by non-target iron sources.

-

Metabolic Stability: The absence of the lactone ring reduces susceptibility to esterases and glucuronidation.

Mechanism of Activation

Like artemisinins, this compound is a pro-drug activated by hemoglobin digestion within the parasite's digestive vacuole.

-

Activation: The peroxide bond O-O is cleaved by Fe(II)-heme (released during hemoglobin digestion).[1]

-

Radical Generation: This cleavage generates a highly reactive carbon-centered radical.

-

Alkylation: The radical alkylates heme and vital parasitic proteins (e.g., PfATP6, though multi-target promiscuity is the consensus mechanism).[1][2]

-

Differentiation: Unlike artemisinin, which heavily alkylates heme, this compound shows a higher ratio of protein alkylation .[1][2] This may contribute to its activity against artemisinin-resistant (Kelch13 mutant) strains.[1][2]

Figure 1: Mechanism of Action.[1][2] The stable trioxolane ring requires Fe(II) activation to trigger the lethal radical cascade.[1]

Part 2: Synthetic Logic (Flow Chemistry Adaptation)

To ensure scalability and safety (handling ozonolysis on a large scale), the synthesis of this compound utilizes Griesbaum co-ozonolysis .[1] This reaction is particularly amenable to continuous flow chemistry, mitigating the explosion risks associated with accumulating ozonide intermediates.[1][2]

Key Synthetic Step: Griesbaum Co-Ozonolysis[1][2]

-

Reagents: Adamantane-2-one

-methyl oxime + 4-substituted cyclohexanone. -

Process: The oxime and ketone are mixed in a solvent and exposed to Ozone (

). -

Outcome: The oxime acts as a masked carbonyl equivalent that traps the carbonyl oxide (Criegee intermediate) formed from the ketone (or vice versa), cyclizing to form the 1,2,4-trioxolane ring.[1][2]

Figure 2: Flow-Based Synthetic Pathway.[1][2] The Griesbaum co-ozonolysis allows for the safe, continuous production of the endoperoxide core.

Part 3: Pharmacokinetic Profiling & Single-Dose Rationale

The clinical promise of this compound rests entirely on its PK profile.

Comparative Pharmacokinetics

| Parameter | Dihydroartemisinin (DHA) | This compound (Artefenomel) | Clinical Implication |

| Half-life ( | 0.8 – 1.0 hours | 46 – 62 hours | This compound persists for days, covering multiple asexual cycles.[1][2] |

| Clearance | Rapid hepatic/blood | Low | Allows single-dose administration.[3] |

| Bioavailability | Variable | High | Reliable exposure across patient populations.[4] |

| Metabolism | Glucuronidation (rapid) | Oxidative (slow) | Reduced risk of rapid re-infection.[1][2] |

The Single-Dose Hypothesis

Malaria parasites replicate every 48 hours. A drug with a 1-hour half-life (DHA) must be dosed daily for 3 days to catch all parasites as they exit the liver/RBCs. This compound's ~60-hour half-life means a single dose maintains a "Killing Zone" concentration (above Minimum Parasiticidal Concentration, MPC) for >144 hours, effectively sterilizing the blood in one encounter.[1][2]

Part 4: Self-Validating Experimental Protocols

Protocol: Modified Ring-Stage Survival Assay (RSA)

Standard RSAs (0-3h rings, 700nM DHA, 6h pulse) are insufficient for this compound because they do not model the drug's long persistence.[1][2]

Objective: Assess efficacy against Artemisinin-Resistant (Kelch13 mutant) isolates using clinically relevant exposure.

Reagents:

Workflow:

-

Synchronization: Synchronize cultures to the 0–3 hour post-invasion ring stage using 5% sorbitol.

-

Exposure Setup:

-

Wash: After the specific pulse duration (6h for DHA, 48h for this compound), wash cells 3x with RPMI to remove drug.

-

Outgrowth: Return to culture for 72 hours total.

-

Readout: Flow cytometry (SYBR Green I / MitoTracker) or microscopy.[1][2]

-

Calculation:

[1][2]-

Validation Criteria: DHA survival >1% indicates resistance.[1] this compound survival should be <1% if effective.

-

Protocol: In Vivo Efficacy (Murine Model)

Model: P. berghei infected mice (Peters' 4-day suppressive test adaptation).

-

Infection: Inoculate mice (n=5/group) IP with

P. berghei infected RBCs on Day 0. -

Treatment: Administer single oral dose of this compound (e.g., 10, 30, 100 mg/kg) in vehicle (0.5% HPMC/0.1% Tween 80) on Day 1 (24h post-infection).[1][2]

-

Monitoring: Prepare Giemsa smears from tail blood on Days 4, 7, 14, 21, and 28.

-

Endpoint: "Cure" is defined as no detectable parasites by Day 28.

Part 5: Clinical Development & Challenges

Phase IIb Results: The Efficacy Gap

In Phase IIb trials, this compound was combined with Piperaquine (PQP) to create a single-dose cure.[1]

-

Target: >95% Polymerase Chain Reaction (PCR)-corrected cure rate at Day 28.

-

Actual Result: 68% – 79% cure rates.

-

Root Cause Analysis:

-

Baseline Parasitemia: Efficacy dropped significantly in patients with high initial parasite loads. The single dose was insufficient to clear

parasites before drug levels fell below the MPC. -

Resistance: In Vietnam (Kelch13 mutant region), parasite clearance time was prolonged, though no complete treatment failure was directly attributed to this compound resistance alone.[1][2]

-

Figure 3: Clinical Development Pipeline.[1] The progression highlights the difficulty of achieving a single-dose cure in high-burden field settings.

References

-

Charman, S. A., et al. (2011).[1][2][9] "Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria." Proceedings of the National Academy of Sciences, 108(11), 4400–4405.[1][2] Link[1][2][9]

-

Moehrle, J. J., et al. (2013).[1][2][9] "First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials." British Journal of Clinical Pharmacology, 75(2), 524–537.[1][2][4] Link[1][2]

-

Phyo, A. P., et al. (2016).[1][2] "Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial."[1][2][3] The Lancet Infectious Diseases, 16(1), 61-69.[1][2] Link

-

O'Brien, A. G., et al. (2015).[1][2] "Machines vs Malaria: A Flow-Based Preparation of the Drug Candidate OZ439." Organic Letters, 17(11), 2626–2629.[1][2] Link[1][2]

-

Wittlin, S., et al. (2020).[1][2] "Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay." Malaria Journal, 19,[1][2] 13. Link[1][2]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Artefenomel Regioisomer RLA-3107 Is a Promising Lead for the Discovery of Next-Generation Endoperoxide Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-malarial ozonides OZ439 and OZ609 tested at clinically relevant compound exposure parameters in a novel ring-stage survival assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iddo.org [iddo.org]

- 9. Parasite-Mediated Degradation of Synthetic Ozonide Antimalarials Impacts In Vitro Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Arsenal of OZ-439 (Artefenomel): A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms and targets of OZ-439 (artefenomel), a synthetic ozonide antimalarial agent. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of facts to explain the causality behind experimental findings and the strategic choices in target validation methodologies.

Part 1: Introduction to this compound - A New Generation Peroxide Antimalarial

This compound, or artefenomel, represents a significant advancement in the fight against malaria, offering the potential for a single-dose cure.[1] As a synthetic peroxide, its core pharmacophore is the 1,2,4-trioxolane ring, which it shares conceptually with the artemisinin class of antimalarials.[2] However, this compound was specifically designed for an improved pharmacokinetic profile, notably a longer half-life, surmounting a key limitation of its predecessors.[1] This enhanced stability does not compromise its potent, fast-acting parasiticidal activity against all asexual erythrocytic stages of Plasmodium falciparum.[2][3]

The mechanism of action of this compound is multifaceted and, like artemisinins, is predicated on a cascade of events initiated within the parasite's digestive vacuole. This guide will dissect the current understanding of this mechanism, from the initial activation event to the downstream molecular havoc wreaked upon the parasite.

Part 2: The Core Directive - Heme-Mediated Activation and the Generation of a Radical Onslaught

The antimalarial activity of this compound is initiated by its interaction with ferrous iron (Fe(II)), predominantly in the form of heme, which is liberated during the parasite's digestion of host cell hemoglobin.[3] This interaction catalyzes the reductive cleavage of the endoperoxide bridge within the trioxolane ring, a critical activation step.

This cleavage generates highly reactive carbon-centered radicals.[4] These radicals are the primary effectors of the drug's parasiticidal action, functioning as indiscriminate alkylating agents that covalently modify a multitude of biological macromolecules, leading to widespread cellular damage and parasite death.[5]

While this activation mechanism is similar to that of artemisinins, there are subtle but important distinctions. In vitro studies have shown that in the presence of the abundant biological reductant glutathione, this compound does not form heme-drug adducts as readily as artemisinin.[4][6] Instead, the carbon-centered radicals generated from this compound readily react with glutathione. This suggests that the downstream effects of this compound may be more heavily skewed towards the alkylation of parasite proteins and other non-heme targets compared to artemisinin, which has a strong propensity for heme alkylation.[4] This difference in the partitioning of the radical species could underlie variations in the activity profiles and resistance mechanisms between these two classes of peroxide antimalarials.

Part 3: Primary Molecular Targets and Pathways - A Multi-Omics Perspective

Given the promiscuous reactivity of the radicals generated by this compound, it is more accurate to speak of target pathways rather than a single molecular target. Modern systems biology approaches, particularly "multi-omics" workflows, have been instrumental in elucidating the primary cellular processes disrupted by ozonides.[7][8]

Disruption of the Hemoglobin Digestion Pathway

The most immediate and profound effect of this compound is the disruption of the parasite's hemoglobin digestion pathway.[7][9] This is a logical consequence of the drug's activation mechanism, which is intrinsically linked to this process.

A landmark study employing a combination of metabolomics, peptidomics, and proteomics on this compound-treated P. falciparum revealed a distinct biochemical signature of this disruption:

-

Depletion of Short Hemoglobin-Derived Peptides: Time-dependent metabolomic profiling showed a rapid and significant decrease in the abundance of short peptides derived from hemoglobin.[7]

-

Accumulation of Longer Hemoglobin-Derived Peptides: Conversely, untargeted peptidomics demonstrated an accumulation of longer hemoglobin-derived peptides.[7]

These findings collectively point to an impairment of the final stages of hemoglobin catabolism, where longer peptides are broken down into smaller peptides and amino acids by vacuolar aminopeptidases.[7][10] This starves the parasite of the essential amino acids required for its own protein synthesis and rapid proliferation.

| Metabolite Class | Observed Effect of this compound Treatment | Reference |

| Short Hb-derived peptides | Rapid and significant depletion | [7] |

| Long Hb-derived peptides | Accumulation | [7] |

| Lipids | Subsequent alterations after initial peptide depletion | [7] |

| Nucleotides | Subsequent alterations after initial peptide depletion | [7] |

Widespread Protein Alkylation and Proteostatic Stress

The carbon-centered radicals generated from this compound are potent alkylating agents that covalently modify a wide range of parasite proteins.[5] This indiscriminate alkylation leads to protein dysfunction, unfolding, and aggregation, triggering a significant proteostatic stress response.

Quantitative proteomics has shown that treatment with ozonides, including this compound, leads to the upregulation of proteins involved in translation and the ubiquitin-proteasome system.[7][8] This is indicative of the parasite attempting to mitigate the damage caused by the drug by increasing protein synthesis to replace damaged proteins and by upregulating protein degradation pathways to clear misfolded or aggregated proteins. However, the sheer scale of the alkylation damage ultimately overwhelms these compensatory mechanisms.

| Protein Pathway | Observed Effect of Ozonide Treatment | Reference |

| Translation Machinery | Enriched/Upregulated | [7] |

| Ubiquitin-Proteasome System | Enriched/Upregulated | [7] |

| Hemoglobin-digesting Proteases | Increased abundance and activity | [7] |

Part 4: Investigating Potential Secondary Targets - The Case of PfATP4

While the primary mechanism of this compound is driven by chemically reactive radicals, it is plausible that specific protein targets of high abundance or particular sensitivity could be disproportionately affected. One such candidate that has garnered significant attention as an antimalarial drug target is the P. falciparum P-type cation-transporter ATPase 4 (PfATP4).[11][12]

PfATP4 is a plasma membrane ion pump responsible for maintaining low cytosolic Na+ concentrations in the parasite.[11] Inhibition of PfATP4 leads to a rapid influx of Na+, disruption of ion homeostasis, and parasite death.[13] Several distinct classes of novel antimalarials, including the spiroindolones (e.g., cipargamin/KAE609), have been shown to target PfATP4, with resistance mutations consistently mapping to the pfatp4 gene.[12][14]

However, there is currently no direct evidence to suggest that this compound is a specific inhibitor of PfATP4. Resistance to ozonides has not been linked to mutations in pfatp4. The disruption of ion homeostasis is not reported as an initial effect of this compound, in contrast to known PfATP4 inhibitors. Therefore, while PfATP4 is a validated and critical antimalarial target, it is unlikely to be a primary molecular target of this compound. Any downstream effects on ion transport are more likely a consequence of widespread cellular damage rather than direct inhibition.

Part 5: Methodologies for Molecular Target Identification

The elucidation of the molecular targets of a drug like this compound, with its promiscuous mechanism of action, requires a sophisticated and multi-pronged experimental approach. Below are key methodologies that have been, or could be, applied in this context.

Multi-Omics Workflow for Pathway-Level Analysis

This approach was pivotal in identifying the hemoglobin digestion pathway as the initial target of ozonides.[7]

Protocol: Metabolomic and Proteomic Analysis of this compound Treatment

-

Parasite Culture: Synchronize P. falciparum cultures (e.g., 3D7 strain) to the trophozoite stage using standard methods like sorbitol treatment.

-

Drug Treatment: Treat synchronized cultures with a lethal concentration of this compound (e.g., 300 nM) or a vehicle control (e.g., DMSO).[15]

-

Time-Course Sampling: Harvest parasitized red blood cells at various time points post-treatment (e.g., 0, 1, 3, 6 hours).

-

Metabolite/Protein Extraction: Rapidly quench metabolic activity and extract metabolites and proteins using a biphasic solvent system (e.g., chloroform/methanol/water).

-

LC-MS/MS Analysis:

-

Metabolomics/Peptidomics: Analyze the aqueous layer using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography to profile polar metabolites and peptides.

-

Proteomics: Digest the protein pellet with trypsin. Analyze the resulting peptides using quantitative proteomics methods like iTRAQ or label-free quantification to determine changes in protein abundance.[16]

-

-

Data Analysis: Use specialized software to identify and quantify metabolites, peptides, and proteins. Perform statistical analysis to identify significant changes between treated and control samples and map these changes to metabolic and cellular pathways.

Activity-Based Protein Profiling (ABPP)

ABPP uses chemical probes that react with the active sites of specific enzyme families to profile their functional state.[17][18] This technique was used in conjunction with the multi-omics study to confirm that hemoglobin-digesting proteases increased in activity following ozonide treatment.[7]

Protocol: Activity-Based Protein Profiling

-

Probe Incubation: Treat intact parasites or parasite lysates with an activity-based probe (e.g., a fluorophosphonate probe for serine hydrolases) with or without pre-incubation with the drug of interest (this compound).[17]

-

Lysis and Tagging: Lyse the parasites (if treated intact). Use click chemistry to attach a reporter tag (e.g., biotin) to the probe-labeled enzymes.[19]

-

Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Digest the enriched proteins on-bead with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify and quantify the active enzymes.

-

Data Analysis: A decrease in probe labeling in the drug-treated sample compared to the control indicates that the drug directly engages and inhibits the active site of the identified enzyme.

Thermal Proteome Profiling (TPP) for Direct Target Identification

TPP, also known as the Cellular Thermal Shift Assay (CETSA), is a powerful method for identifying direct protein targets of a small molecule in a native cellular environment.[20][21] It is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature. While not yet reported for this compound, this would be a key experiment to search for specific, high-affinity binding partners.

Protocol: Thermal Proteome Profiling

-

Cell Treatment: Treat intact P. falciparum parasites or parasite lysates with this compound or a vehicle control.[22]

-

Thermal Challenge: Aliquot the samples and heat each aliquot to a different temperature in a precise gradient (e.g., from 37°C to 67°C).[23]

-

Separation of Soluble Fraction: Cool the samples and centrifuge at high speed to pellet the denatured, aggregated proteins. Collect the supernatant containing the soluble proteins.

-

Sample Preparation for MS: Prepare the protein samples for mass spectrometry, typically involving protein digestion and labeling with isobaric tags (e.g., TMT10) for multiplexed quantitative analysis.[20]

-

LC-MS/MS Analysis: Combine the labeled samples and analyze by quantitative mass spectrometry.

-

Data Analysis: For each protein, plot the relative amount of soluble protein at each temperature to generate a "melting curve". A shift in the melting curve to a higher temperature in the drug-treated sample indicates direct binding and stabilization of the protein by the drug.[23]

Part 6: Conclusion and Future Directions

The molecular mechanism of this compound is characterized by a cascade of events initiated by heme-mediated activation, leading to the generation of reactive radicals. These radicals cause widespread and indiscriminate alkylation of parasite macromolecules. The primary and most immediate consequence of this activity is the disruption of the hemoglobin digestion pathway, which cripples the parasite's nutrient supply and triggers overwhelming proteostatic stress.

While this multi-targeted mechanism is a hallmark of peroxide antimalarials and a potential safeguard against the rapid development of resistance, the search for more specific, high-affinity targets should continue. Advanced chemoproteomic techniques like Thermal Proteome Profiling and the development of photo-affinity probes for this compound could yet uncover novel interactions that contribute to its potent parasiticidal effects.[24][25] Understanding the full spectrum of these molecular targets will be crucial for optimizing combination therapies, managing resistance, and guiding the development of the next generation of peroxide antimalarials.

References

[4] Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ACS Infectious Diseases. [Link]

[7] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. PLoS Pathogens. [Link]

[17] Activity-based protein profiling of human and plasmodium serine hydrolases and interrogation of potential antimalarial targets. iScience. [Link]

[11] The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. International Journal for Parasitology: Drugs and Drug Resistance. [Link]

[9] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. PubMed. [Link]

[19] Label‐based chemoproteomic methods for malaria drug target identification. ResearchGate. [Link]

[15] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. PLOS Journals. [Link]

[26] Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ResearchGate. [Link]

[18] The Impact of Activity‐Based Protein Profiling in Malaria Drug Discovery. Semantic Scholar. [Link]

[6] Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. PubMed. [Link]

[8] System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion. MalariaWorld. [Link]

[3] Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences. [Link]

[12] The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. PubMed. [Link]

[1] Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. PNAS. [Link]

[13] The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs. ResearchGate. [Link]

[2] Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases. [Link]

[20] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

[21] Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Methods in Molecular Biology. [Link]

[14] Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials. ACS Chemical Biology. [Link]

[22] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature. [Link]

[23] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Protocol Exchange. [Link]

[24] The standard experimental protocol for the photoaffinity method. ResearchGate. [Link]

[10] Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway. eLife. [Link]

Metabolomic Profiling of the Malaria Box Reveals Antimalarial Target Pathways. PLoS Pathogens. [Link]

[25] Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry. [Link]

[16] Plasmodium falciparum proteome changes in response to doxycycline treatment. Malaria Journal. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. malariaworld.org [malariaworld.org]

- 9. System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic and chemical validation of Plasmodium falciparum aminopeptidase PfA-M17 as a drug target in the hemoglobin digestion pathway | eLife [elifesciences.org]

- 11. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mutations in the P-Type Cation-Transporter ATPase 4, PfATP4, Mediate Resistance to Both Aminopyrazole and Spiroindolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. System-wide biochemical analysis reveals ozonide antimalarials initially act by disrupting Plasmodium falciparum haemoglobin digestion | PLOS Pathogens [journals.plos.org]

- 16. albinfontaine.com [albinfontaine.com]

- 17. Activity-based protein profiling of human and plasmodium serine hydrolases and interrogation of potential antimalarial targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. semanticscholar.org [semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. huber.embl.de [huber.embl.de]

- 23. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Preclinical Pharmacokinetic Profiling of OZ-439 (Artefenomel)

Introduction: The Imperative for Preclinical Pharmacokinetic Analysis of OZ-439

This compound, also known as artefenomel, is a synthetic trioxolane antimalarial agent that has shown significant promise in preclinical and early clinical development.[1][2] Its mechanism of action is analogous to that of artemisinins, involving the iron-mediated cleavage of its endoperoxide bridge within the malaria parasite, leading to the generation of cytotoxic radical species that alkylate essential parasite proteins.[3][4][5][6] A key differentiator for this compound is its significantly longer plasma half-life compared to traditional artemisinin derivatives, offering the potential for a single-dose cure for malaria.[1][2][7]

Despite its promising efficacy, the clinical advancement of this compound has been impeded by challenges related to its formulation, stemming from its high lipophilicity and low aqueous solubility.[8] This underscores the critical importance of robust preclinical pharmacokinetic (PK) studies. Such studies are essential not only to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound but also to evaluate and optimize formulation strategies that can enhance its bioavailability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical pharmacokinetic studies of this compound in relevant animal models. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind each experimental choice to ensure the generation of reliable and reproducible data.

Selection of Animal Models: Rationale and Considerations

The choice of animal models is a cornerstone of any preclinical study. For pharmacokinetic evaluation of antimalarial drugs, rodents are frequently the initial models of choice due to their well-characterized physiology, ease of handling, and cost-effectiveness.[4][9]

-

Mice (e.g., Swiss Albino, C57BL/6): Mice are widely used for initial efficacy and PK screening of antimalarial compounds, often in conjunction with Plasmodium berghei infection models.[2][10] Their small size allows for rapid screening of multiple compounds and formulations.

-

Rats (e.g., Sprague-Dawley, Wistar): Rats are generally favored for more detailed pharmacokinetic studies due to their larger size, which permits the collection of larger and more frequent blood samples from a single animal, enabling a full PK profile to be determined without the need for composite data from multiple animals.[9] This reduces inter-animal variability and improves the statistical power of the study.

-

Dogs (e.g., Beagle): As a non-rodent species, dogs are often used in later-stage preclinical development to assess pharmacokinetics and toxicology before moving to human trials.[7][11][12] Their physiological similarities to humans in terms of drug metabolism and gastrointestinal tract can provide valuable data for interspecies scaling.

-

Non-Human Primates (NHPs) (e.g., Cynomolgus monkeys): NHPs are the most physiologically relevant models to humans and are typically used in advanced preclinical studies for compounds with a high potential for clinical development.[7]

For the purposes of these protocols, we will focus on the use of rats as the primary model for detailed pharmacokinetic characterization of this compound, given the need for serial blood sampling to accurately define its long half-life.

Formulation Development for a Poorly Soluble Compound

The low aqueous solubility of this compound presents a significant challenge for its oral and intravenous administration in preclinical studies.[6][8] The choice of formulation can dramatically impact the observed pharmacokinetic profile.[13][14][15] Therefore, a well-defined and reproducible formulation is paramount.

Recommended Formulation for Oral Administration

For initial oral PK studies, a suspension formulation is often a practical choice. A common and effective vehicle for poorly soluble compounds is a mixture of polyethylene glycol (PEG) 400, propylene glycol, and water.

Protocol: Preparation of a 10 mg/mL this compound Suspension for Oral Gavage

-

Materials:

-

This compound powder

-

Polyethylene glycol 400 (PEG 400)

-

Propylene glycol (PG)

-

Purified water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Glass beaker

-

Graduated cylinders

-

-

Procedure:

-

Weigh the required amount of this compound powder.

-

In a glass beaker, prepare the vehicle by mixing PEG 400 and propylene glycol in a 60:40 (v/v) ratio.

-

Slowly add the this compound powder to the PEG 400/PG mixture while stirring continuously with a magnetic stir bar.

-

If necessary, use a mortar and pestle to triturate the this compound with a small amount of the vehicle to create a smooth paste before adding it to the bulk vehicle. This helps to break down any aggregates and ensure a fine, uniform suspension.

-

Once the powder is fully dispersed, slowly add purified water to achieve the final desired concentration (e.g., for a final volume of 10 mL, the initial vehicle volume might be 8 mL, with 2 mL of water added at the end).

-

Continue stirring for at least 30 minutes to ensure a homogenous suspension.

-

Visually inspect the suspension for any large particles or clumps. The suspension should be milky and uniform.

-

Prepare the suspension fresh on the day of the experiment and keep it stirring until just before administration to prevent settling.

-

Recommended Formulation for Intravenous Administration

For intravenous (IV) administration, a solution is required.[16] Due to this compound's poor aqueous solubility, a co-solvent system is necessary. A common vehicle for IV administration of lipophilic compounds is a mixture of Solutol HS 15 (or a similar non-ionic solubilizing agent), ethanol, and saline.

Protocol: Preparation of a 1 mg/mL this compound Solution for Intravenous Injection

-

Materials:

-

This compound powder

-

Solutol HS 15 (Kolliphor® HS 15)

-

Ethanol (absolute)

-

0.9% Saline solution

-

Sterile glass vial

-

Vortex mixer

-

Water bath (optional)

-

-

Procedure:

-

Weigh the required amount of this compound powder into a sterile glass vial.

-

Add a small volume of ethanol to dissolve the this compound completely. Vortex until a clear solution is obtained.

-

In a separate container, warm the Solutol HS 15 slightly (e.g., in a 37°C water bath) to reduce its viscosity.

-

Add the required volume of the warmed Solutol HS 15 to the this compound/ethanol solution and vortex thoroughly.

-

Slowly add the 0.9% saline solution dropwise while continuously vortexing. It is crucial to add the saline slowly to prevent precipitation of the compound.

-

The final vehicle composition should be carefully optimized, for example, 10% Solutol HS 15, 10% ethanol, and 80% saline.

-

Visually inspect the final solution to ensure it is clear and free of any particulates.

-

Filter the solution through a 0.22 µm sterile filter before administration.

-

Prepare the solution fresh on the day of the experiment.

-

Experimental Design and Protocol for a Rat Pharmacokinetic Study

This protocol outlines a single-dose pharmacokinetic study of this compound in rats.

Animal Husbandry and Acclimatization

-

Species: Sprague-Dawley or Wistar rats

-

Sex: Male (to avoid potential variability due to the estrous cycle)

-

Weight: 250-300 g

-

Acclimatization: Animals should be acclimatized to the housing conditions for at least 7 days before the experiment.

-

Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before oral administration to minimize variability in gastrointestinal absorption. Water should be provided ad libitum. For IV administration, fasting is not strictly necessary but can be done for consistency.

Dosing and Administration

-

Oral (PO) Administration:

-

Dose: A typical starting dose for a discovery PK study is 10 mg/kg.

-

Administration: Administer the prepared this compound suspension by oral gavage using a suitable gavage needle. The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

-

-

Intravenous (IV) Administration:

-

Dose: A typical IV dose is 1-2 mg/kg.

-

Administration: Administer the prepared this compound solution via the lateral tail vein. The injection volume should be low (e.g., 1-2 mL/kg) and administered slowly.

-

Blood Sampling

Given the known long half-life of this compound in humans (25-30 hours), a prolonged sampling schedule is necessary to accurately characterize the terminal elimination phase.[9][17]

Table 1: Recommended Blood Sampling Schedule for this compound in Rats

| Route of Administration | Sampling Time Points (post-dose) |

| Oral (PO) | Pre-dose (0 h), 0.5 h, 1 h, 2 h, 4 h, 6 h, 8 h, 12 h, 24 h, 36 h, 48 h, 72 h |

| Intravenous (IV) | Pre-dose (0 h), 5 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 12 h, 24 h, 48 h, 72 h |

Protocol: Blood Collection from Rats

-

Method: Retro-orbital sinus or saphenous vein sampling are suitable for collecting serial blood samples.[1][18][19] Tail vein sampling is also an option, particularly with the use of microsampling techniques.[20] For this protocol, we will describe retro-orbital sampling.

-

Anesthesia: Light anesthesia with isoflurane is recommended to minimize stress and pain to the animal during the procedure.

-

Procedure:

-

Anesthetize the rat according to the approved institutional animal care and use committee (IACUC) protocol.

-

Position the animal and gently retract the eyelid to expose the retro-orbital sinus.

-

Carefully insert a sterile glass capillary tube into the medial canthus of the eye and gently rotate it to puncture the sinus.

-

Blood will flow into the capillary tube. Collect the required volume (approximately 100-150 µL) into a pre-labeled microcentrifuge tube containing an anticoagulant (e.g., K2-EDTA).

-

Withdraw the capillary tube and apply gentle pressure with a sterile gauze pad to the site to ensure hemostasis.

-

Monitor the animal until it has fully recovered from anesthesia.

-

-

Sample Processing:

-

Immediately after collection, gently invert the microcentrifuge tube several times to mix the blood with the anticoagulant.

-

Place the tubes on ice.

-

Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Carefully aspirate the plasma supernatant and transfer it to a new, pre-labeled microcentrifuge tube.

-

Store the plasma samples at -80°C until bioanalysis.

-

Diagram 1: Experimental Workflow for a Rat Pharmacokinetic Study of this compound

Caption: Workflow for a preclinical pharmacokinetic study of this compound.

Bioanalytical Method: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules like this compound in biological matrices due to its high sensitivity, selectivity, and speed.[18] The bioanalytical method must be rigorously validated to ensure the reliability of the pharmacokinetic data.[8][21][22]

Sample Preparation

A simple protein precipitation method is typically sufficient for extracting this compound from plasma.

Protocol: Plasma Protein Precipitation

-

Materials:

-

Rat plasma samples (thawed on ice)

-

Acetonitrile containing an appropriate internal standard (IS)

-

Vortex mixer

-

Centrifuge capable of reaching >10,000 x g

-

96-well plate or autosampler vials

-

-

Procedure:

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate the plasma proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.

-

Method Validation

The bioanalytical method should be validated according to the guidelines from regulatory agencies such as the FDA and EMA.[8][23] The key validation parameters and their typical acceptance criteria are summarized below.

Table 2: Key Parameters for Bioanalytical Method Validation (LC-MS/MS)

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different batches of blank matrix. |

| Calibration Curve | A minimum of six non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at the LLOQ). |

| Accuracy & Precision | At least three QC levels (low, mid, high). Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at the LLOQ). Intra- and inter-day accuracy (% bias) within ±15% (±20% at the LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio ≥ 5. |

| Matrix Effect | Assessed at low and high QC concentrations in at least six different lots of matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Consistent and reproducible at low, mid, and high QC concentrations. |

| Stability | Analyte stability established under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C. Analyte concentration should be within ±15% of the nominal concentration. |

Pharmacokinetic Data Analysis

Once the plasma concentrations of this compound have been determined at each time point, the data can be analyzed using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin®.

Table 3: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |

| t1/2 | Terminal elimination half-life |

| CL | Total body clearance (for IV data) |

| Vd | Volume of distribution (for IV data) |

| F% | Absolute oral bioavailability (requires both PO and IV data) |

Diagram 2: Logical Flow from Experimental Data to Pharmacokinetic Parameters

Caption: Derivation of PK parameters from concentration-time data.

Conclusion and Interpretation

The protocols outlined in these application notes provide a robust framework for the preclinical pharmacokinetic evaluation of this compound. By carefully selecting the animal model, developing an appropriate formulation, and adhering to a rigorous experimental and bioanalytical protocol, researchers can generate high-quality data. This data is crucial for understanding the ADME properties of this compound, guiding the selection of optimal formulations to overcome its solubility challenges, and ultimately, informing the design of future clinical studies. A thorough understanding of the pharmacokinetics of this compound is a critical step in realizing its potential as a single-dose curative antimalarial therapy.

References

-

Antimalarial Activity of Artefenomel Against Asexual Parasites and Transmissible Gametocytes During Experimental Blood-Stage Plasmodium vivax Infection. The Journal of Infectious Diseases. [Link]

-

Preclinical formulations for pharmacokinetic studies. Admescope. [Link]

-

Model system to define pharmacokinetic requirements for antimalarial drug efficacy. Antimicrobial Agents and Chemotherapy. [Link]

-

The assessment of antimalarial drug efficacy in-vivo - PMC. National Center for Biotechnology Information. [Link]

-

preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

-

First-in-man safety and pharmacokinetics of synthetic ozonide OZ439 demonstrates an improved exposure profile relative to other peroxide antimalarials - PubMed Central. National Center for Biotechnology Information. [Link]

-

The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

-

Reductive Activation of Artefenomel (OZ439) by Fe(II)-Heme, Related to Its Antimalarial Activity. ACS Publications. [Link]

-

Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. The Lancet Infectious Diseases. [Link]

-

Synthetic ozonide drug candidate OZ439 offers new hope for a single-dose cure of uncomplicated malaria. Proceedings of the National Academy of Sciences. [Link]

-

Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (arteflene). Xenobiotica. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

-

Guidelines for Blood Collection in Mice and Rats. Albert Einstein College of Medicine. [Link]

-

Evaluation of preclinical formulations for a poorly water-soluble compound. European Journal of Pharmaceutical Sciences. [Link]

-

Preclinical Studies in Drug Development. PPD. [Link]

-

Preclinical Pharmacodynamic and Pharinacokinetic Studies of Investigational New Drugs. SciSpace. [Link]

-

Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Nature Reviews Drug Discovery. [Link]

-

How can i collect many blood sample from the rat for pharmacokinetic study without killing the rat?? ResearchGate. [Link]

-

Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. [Link]

-

Utility of Capillary Microsampling for Rat Pharmacokinetic Studies: Comparison of Tail-Vein Bleed to Jugular Vein Cannula Sampling. Journal of the American Association for Laboratory Animal Science. [Link]

-

General Principles of Preclinical Study Design. National Center for Biotechnology Information. [Link]

-

Bioanalytical Method Validation. FDA. [Link]

-

Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial. PubMed. [Link]

-

In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]

-

Clinical pharmacology and pharmacokinetics. European Medicines Agency. [Link]

-

FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

-

Rodent Blood Collection and Sample Preparation Guide. IDEXX BioAnalytics. [Link]

-

In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. Antimicrobial Agents and Chemotherapy. [Link]

-

Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

-

Pharmacokinetic evaluation of β -caryophyllene alcohol in rats and beagle dogs. ResearchGate. [Link]

-

Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. [Link]

-

Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

Sources

- 1. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimalarial activity of artefenomel (OZ439), a novel synthetic antimalarial endoperoxide, in patients with Plasmodium falciparum and Plasmodium vivax malaria: an open-label phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Model System to Define Pharmacokinetic Requirements for Antimalarial Drug Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Animal pharmacokinetics and metabolism of the new antimalarial Ro 42-1611 (arteflene) - PubMed [pubmed.ncbi.nlm.nih.gov]